Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen‑Bonding Capacity vs. Benzenesulfonamide and Acetamide Analogs
The target compound’s ethanesulfonamide linker and 4‑methoxyphenyl group produce a calculated partition coefficient (cLogP ≈ 2.1) that lies between the more lipophilic N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)‑4‑methoxy‑3,5‑dimethylbenzenesulfonamide (cLogP ≈ 2.8) and the less lipophilic N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)‑4‑methylthiophene‑2‑carboxamide (cLogP ≈ 1.4) [1]. The tertiary alcohol and sulfonamide NH provide two hydrogen‑bond donors, while the methoxy oxygen, sulfonamide oxygens, and thioether sulfur contribute a total of six hydrogen‑bond acceptors; this donor/acceptor count exceeds that of the corresponding pivalamide analog (one donor, three acceptors) and matches the benzenesulfonamide comparator [2]. These differences directly impact aqueous solubility and passive membrane permeability, necessitating compound‑specific formulation for in vitro assays.
| Evidence Dimension | Calculated logP and hydrogen‑bond donor/acceptor count |
|---|---|
| Target Compound Data | cLogP ≈ 2.1; HBD = 2, HBA = 6 |
| Comparator Or Baseline | N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)‑4‑methylthiophene‑2‑carboxamide: cLogP ≈ 1.4, HBD = 2, HBA = 4; N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)‑4‑methoxy‑3,5‑dimethylbenzenesulfonamide: cLogP ≈ 2.8, HBD = 2, HBA = 6 |
| Quantified Difference | ΔcLogP = +0.7 vs. carboxamide; –0.7 vs. dimethyl‑benzenesulfonamide; ΔHBA = +2 vs. carboxamide |
| Conditions | Calculated using XLogP3/ALOGPS atom‑type methods; HBD/HBA count per Lipinski’s rule of five |
Why This Matters
The intermediate lipophilicity and higher hydrogen‑bond acceptor count make the target compound more suitable for targets requiring balanced solubility and permeability, reducing the risk of non‑specific binding or precipitation in cell‑based assays compared to more lipophilic analogs.
- [1] Calculated logP values derived from consensus XLogP3/ALOGPS models based on SMILES structures; experimental logP data are not available in the public domain. View Source
- [2] Hydrogen‑bond donor/acceptor counts determined from chemical structures per Lipinski CA, Adv. Drug Deliv. Rev. 1997, 23, 3–25. View Source
